
(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Pyrazoline derivatives.
Substitution: Deprotected hydroxyl compounds or other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.
Protecting Group Chemistry: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step organic syntheses.
Biology and Medicine:
Drug Development: The pyrazole ring is a common pharmacophore in medicinal chemistry, making this compound a potential intermediate in the synthesis of bioactive molecules.
Industry:
Material Science: Boronic acids are used in the development of sensors and materials due to their ability to form reversible covalent bonds with diols and other Lewis bases.
Mécanisme D'action
The mechanism of action of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid in chemical reactions involves:
Comparaison Avec Des Composés Similaires
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and total synthesis of complex molecules.
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Used in allylation reactions and preparation of α-imino aldehydes.
Uniqueness:
Structural Features: The combination of a pyrazole ring, boronic acid group, and tert-butyldimethylsilyl-protected hydroxyl group makes (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid unique in its reactivity and applications.
Versatility: This compound’s ability to participate in various chemical reactions, including Suzuki-Miyaura coupling and protection/deprotection strategies, highlights its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C11H23BN2O3Si |
|---|---|
Poids moléculaire |
270.21 g/mol |
Nom IUPAC |
[1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H23BN2O3Si/c1-11(2,3)18(4,5)17-7-6-14-9-10(8-13-14)12(15)16/h8-9,15-16H,6-7H2,1-5H3 |
Clé InChI |
JXDFTVVBNZHTQK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)CCO[Si](C)(C)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


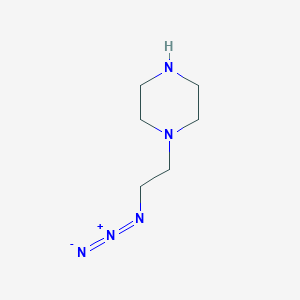
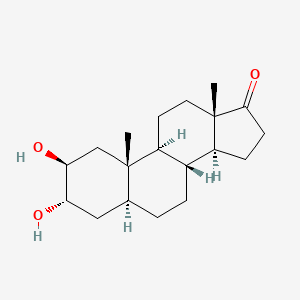
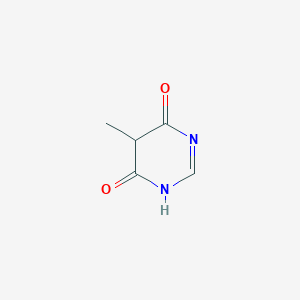

![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
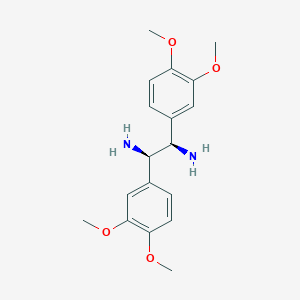

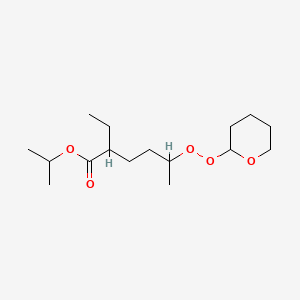

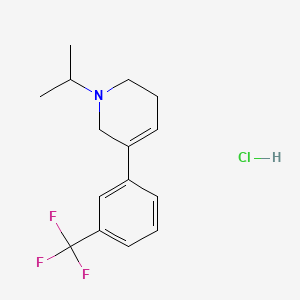
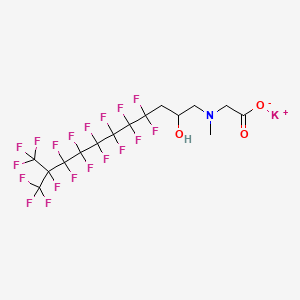
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

